![molecular formula C12H15NO4 B2455718 2-(benzylamino)pentanedioic Acid CAS No. 911319-76-1](/img/structure/B2455718.png)
2-(benzylamino)pentanedioic Acid
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Overview
Description
2-(benzylamino)pentanedioic Acid, also known as ®-2-(Benzylamino)pentanedioic acid or (S)-2-(Benzylamino)pentanedioic acid, is a chemical compound with the molecular weight of 237.26 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15NO4/c14-11(15)7-6-10(12(16)17)13-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,14,15)(H,16,17)/t10-/m1/s1
. This code provides a detailed description of the molecule’s structure, including its atomic connectivity and stereochemistry. Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, at room temperature . .Scientific Research Applications
Inhibitors of Enzymes
Benzylamides of pentanedioic acid, like 2-(benzylamino)pentanedioic acid, have been identified as potent inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). These compounds, particularly those optimized to 2-adamantyl amides, show significant inhibitory action, crucial in cellular models like 3T3L1 adipocytes (Roche et al., 2009).
Mining Applications
In the field of mineral engineering, 2-decanoylamino-pentanedioic acid (DPA), a compound similar to this compound, has been utilized as a novel dendritic surfactant. This compound has shown superior collecting activity in the froth flotation of ilmenite, effectively recovering it from titanomagnetite at around pH 7 (Deng et al., 2021).
Antineoplastic Activity
Some novel synthesized derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide, closely related to this compound, have been studied for their antineoplastic activity. These compounds have shown promising in vitro and in vivo activities against various cancer cell lines and models, such as Ehrlich ascites carcinoma in mice (Dutta et al., 2014).
Enhanced Drug Delivery
In neurological and psychiatric disease models, 2-(Phosphonomethyl)pentanedioic Acid, an analog of this compound, has been used as an inhibitor of glutamate carboxypeptidase-II. Modifications to this compound have been explored to improve its delivery to the brain, particularly through intranasal administration, suggesting potential applications in treating neurological and psychiatric disorders (Nedelcovych et al., 2017).
Synthesis and Structural Studies
The synthesis and structural characterization of certain derivatives of this compound have been explored, emphasizing their biological activities, particularly in antineoplastic applications. These studies provide insight into the molecular structure and function of these compounds (Dutta et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed or in contact with skin . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
properties
IUPAC Name |
2-(benzylamino)pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-11(15)7-6-10(12(16)17)13-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSNQUNHINYDDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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